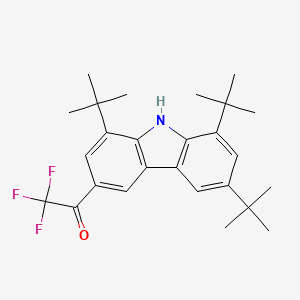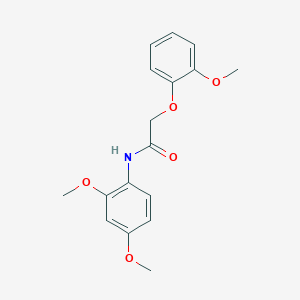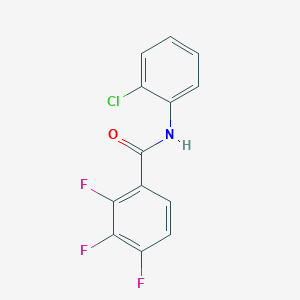
2,2,2-trifluoro-1-(1,6,8-tri-tert-butyl-9H-carbazol-3-yl)ethanone
Vue d'ensemble
Description
The compound "2,2,2-trifluoro-1-(1,6,8-tri-tert-butyl-9H-carbazol-3-yl)ethanone" is a multifaceted molecule incorporating elements like carbazole, trifluoro groups, and tert-butyl groups, making it of interest for its potential chemical properties and reactivities.
Synthesis Analysis
Synthesis of similar compounds involves multistep organic reactions, including condensation, protection-deprotection strategies, and the use of specific reagents to introduce the trifluoromethyl groups and tert-butyl groups into the carbazole core. Techniques such as Suzuki-Miyaura cross-coupling and Cadogan cyclization have been employed for related molecules (Eto et al., 2000).
Molecular Structure Analysis
Molecular structure characterization typically utilizes techniques like NMR, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the spatial arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. Compounds with similar structural features have been extensively studied, providing insights into the influence of substituents on molecular conformation (Asker & Filiz, 2013).
Chemical Reactions and Properties
The presence of the carbazole core, along with the trifluoromethyl and tert-butyl groups, impacts the chemical reactivity of the compound. Such molecules often participate in reactions typical of aromatic systems, including electrophilic substitution, and can exhibit unique reactivities due to the electron-withdrawing nature of the trifluoromethyl group and the steric effects of tert-butyl groups.
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure. The trifluoromethyl group increases the molecule's lipophilicity, while the bulky tert-butyl groups may hinder solubility in certain solvents. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used for their determination.
Chemical Properties Analysis
The electronic properties of such compounds are often explored through UV-Vis spectroscopy and fluorescence studies, providing insights into their potential as photoluminescent materials or in electronic applications. The carbazole unit, known for its photoluminescence, coupled with electron-withdrawing groups like trifluoromethyl, can lead to materials with unique electronic properties (Liu et al., 2013).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(1,6,8-tritert-butyl-9H-carbazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F3NO/c1-23(2,3)15-12-17-16-10-14(22(31)26(27,28)29)11-18(24(4,5)6)20(16)30-21(17)19(13-15)25(7,8)9/h10-13,30H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKIFTXCAWJUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4641153.png)

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4641161.png)
![1-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}azepane](/img/structure/B4641169.png)


![2-[(2-cyanophenyl)thio]-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide](/img/structure/B4641180.png)
![7-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4641217.png)

![3-(3,4-dimethylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4641234.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4641260.png)
![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4641268.png)